molecular formula C11H11NO2S B1416747 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1047076-60-7

4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1416747
CAS No.: 1047076-60-7
M. Wt: 221.28 g/mol
InChI Key: MRKJSPWOIHDBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit enzymes such as histone lysine demethylase (LSD1), which is involved in the regulation of gene expression . The interaction between this compound and LSD1 involves binding to the enzyme’s active site, thereby preventing it from demethylating histone proteins. This inhibition can lead to changes in chromatin structure and gene expression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting LSD1, this compound can alter the expression of genes involved in cell proliferation and differentiation . Additionally, this compound has been shown to affect the metabolism of cancer cells, potentially leading to reduced cell growth and increased apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active site of LSD1, inhibiting its enzymatic activity . This binding prevents the demethylation of histone proteins, leading to changes in chromatin structure and gene expression. Furthermore, this compound may also interact with other proteins and enzymes, contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on LSD1 over extended periods . Additionally, long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit LSD1 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of several metabolites, which may also exhibit biological activity. The interactions of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the nucleus, where it exerts its inhibitory effects on LSD1 . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been shown to localize primarily to the nucleus, where it interacts with LSD1 and other nuclear proteins . The nuclear localization of this compound is facilitated by specific targeting signals and post-translational modifications that direct it to the appropriate subcellular compartments. This localization is essential for the compound’s ability to modulate gene expression and chromatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the cyclopropylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyrrole ring. Subsequent functionalization steps introduce the carboxylic acid group and the cyclopropylmethyl substituent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized thieno[3,2-b]pyrrole derivatives.

Scientific Research Applications

4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as conductive polymers or organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyrrole derivatives and heterocyclic compounds with similar core structures, such as:

  • Thieno[3,2-b]pyrrole-5-carboxylic acid
  • Cyclopropylmethyl-substituted pyrroles
  • Other thienopyrrole derivatives

Uniqueness

4-(Cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-(cyclopropylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKJSPWOIHDBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=C2C(=O)O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 6
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.